molecular formula C24H23N5O3S B15148088 4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide

4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide

Cat. No.: B15148088
M. Wt: 461.5 g/mol
InChI Key: CMULEEZATUADSK-UHFFFAOYSA-N
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Description

4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a phthalazinyl group, a dimethylsulfamoyl group, and a benzamide moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide typically involves multiple steps, including the formation of the phthalazinyl core, the introduction of the dimethylsulfamoyl group, and the coupling with the benzamide moiety. One common synthetic route involves the following steps:

    Formation of the Phthalazinyl Core: The phthalazinyl core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride and a suitable base.

    Coupling with Benzamide Moiety: The final step involves coupling the phthalazinyl intermediate with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide
  • 2-[4-[[4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenoxy]acetamide

Uniqueness

4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

4-[[4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]benzamide

InChI

InChI=1S/C24H23N5O3S/c1-15-8-9-17(14-21(15)33(31,32)29(2)3)22-19-6-4-5-7-20(19)24(28-27-22)26-18-12-10-16(11-13-18)23(25)30/h4-14H,1-3H3,(H2,25,30)(H,26,28)

InChI Key

CMULEEZATUADSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N)S(=O)(=O)N(C)C

Origin of Product

United States

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